BenchChemオンラインストアへようこそ!

Arq-621

Oncology Toxicology Mitotic Inhibitors

Procure ARQ-621 for oncology studies requiring Eg5 inhibition without the characteristic bone marrow toxicity of Ispinesib or Filanesib. Its clean CYP profile (IC50 >20 µM for 1A2, 2C9, 2D6; moderate 3A4/2C19) and 53-min microsomal stability make it ideal for combination regimens with myelosuppressive chemotherapeutics. Validated in MIA PaCa-2, MDA-MB-231, DU-145 & SK-OV-3 xenografts (3.0–12.5 mg/kg i.p.). High-purity (≥98%) material is DMSO/ethanol soluble, suited for parenteral administration, and recommended for reproducible translational research.

Molecular Formula C28H24Cl2FN5O2
Molecular Weight 552.4 g/mol
CAS No. 1095253-39-6
Cat. No. B1684027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArq-621
CAS1095253-39-6
SynonymsARQ621;  ARQ 621;  ARQ-621.
Molecular FormulaC28H24Cl2FN5O2
Molecular Weight552.4 g/mol
Structural Identifiers
SMILESC#CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F
InChIInChI=1S/C28H24Cl2FN5O2/c1-2-8-24(35(16-7-15-32)27(37)21-11-6-12-22(30)25(21)31)26-33-23-17-18(29)13-14-20(23)28(38)36(26)34-19-9-4-3-5-10-19/h1,3-6,9-14,17,24,34H,7-8,15-16,32H2/t24-/m1/s1
InChIKeyUPJSUQWHUVLLNW-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ARQ-621 (CAS 1095253-39-6) – Allosteric Eg5 Kinesin Inhibitor with Differentiated Preclinical Safety Profile


ARQ-621 is a small-molecule, allosteric, and selective inhibitor of the mitotic kinesin Eg5 (KIF11), a motor protein essential for bipolar spindle formation during cell division [1]. The compound entered Phase I clinical evaluation for metastatic solid tumors and hematologic malignancies, demonstrating a mechanism of action that induces G2/M arrest and apoptosis via characteristic monoaster formation [2]. Preclinical characterization highlights broad anti-proliferative activity across human solid and hematologic cancer cell lines at low nanomolar concentrations, coupled with a notably reduced cytotoxic impact on hematopoietic cells relative to earlier-generation Eg5 inhibitors [3].

Why ARQ-621 Cannot Be Substituted with Other Eg5 Inhibitors Without Preclinical Validation


Despite sharing a common molecular target (Eg5), allosteric Eg5 inhibitors exhibit pronounced divergence in their clinical tolerability and toxicity profiles. Preclinical and Phase I data reveal that ARQ-621 confers a distinctly lower risk of bone marrow suppression—a class-associated toxicity that has limited the therapeutic window of other clinical-stage Eg5 inhibitors such as Ispinesib (SB-715992) and Filanesib (ARRY-520) [1]. Furthermore, the specific CYP inhibition signature and metabolic stability of ARQ-621 differ from those of its comparators, directly impacting potential drug–drug interaction risks and formulation requirements [2]. Substituting ARQ-621 with an alternative Eg5 inhibitor without confirmatory studies therefore risks introducing unanticipated hematological toxicity or altered pharmacokinetic behavior, underscoring the necessity of compound-specific procurement and experimental design.

Quantitative Differentiation: ARQ-621 vs. Clinical Eg5 Inhibitors


Bone Marrow Sparing: ARQ-621 vs. Ispinesib and Filanesib

ARQ-621 demonstrates a favorable bone marrow safety profile relative to other Eg5 inhibitors. In preclinical xenograft models (MIA PaCa-2 and MDA-MB-231) at efficacious doses (3.0–12.5 mg/kg i.p., three times weekly), ARQ-621 produced no hematological changes [1]. In contrast, Ispinesib is associated with dose-limiting neutropenia in clinical studies [2], and Filanesib has been linked to febrile neutropenia and Grade 3/4 cytopenias in approximately 50% of patients [3].

Oncology Toxicology Mitotic Inhibitors

CYP Inhibition Profile: Reduced Drug–Drug Interaction Liability

ARQ-621 exhibits a comparatively clean CYP inhibition profile. IC50 values for CYP1A2, 2C9, and 2D6 exceed 20 µM, while moderate inhibition is observed for CYP3A4 (IC50 = 4.1 µM), 2C19 (IC50 = 4.0 µM), and 2C8 (IC50 = 15 µM) [1]. In contrast, Ispinesib is a known substrate and inhibitor of CYP3A4, with moderate hERG and CYP inhibition liabilities that complicate combination regimens [2].

Drug Metabolism ADME Pharmacokinetics

Microsomal Stability: Consistent Half-Life Across Species

ARQ-621 exhibits moderate metabolic stability in human liver microsomes with a half-life of 53 minutes, a value closely mirrored across preclinical species (range: 32–56 minutes) [1]. This consistency contrasts with the variable stability profiles reported for earlier Eg5 tool compounds such as Monastrol, which is characterized by rapid metabolism and poor in vivo exposure [2].

Metabolic Stability Preclinical ADME Species Translation

Oral Bioavailability: Defined and Managed via IV Formulation

ARQ-621 demonstrates low oral bioavailability (approximately 9%) in rats, consistent with in vitro Caco-2 permeability data (Papp = 0.69 × 10⁻⁶ cm/s) and efflux ratio of 45, indicating P-glycoprotein substrate activity [1]. This property necessitated an intravenous dosing strategy in clinical development. In contrast, Ispinesib exhibits significantly higher oral bioavailability (~45%) [2], making oral dosing feasible.

Bioavailability Formulation Drug Delivery

In Vivo Antitumor Efficacy: Xenograft Growth Inhibition at Well-Tolerated Doses

ARQ-621 demonstrates statistically significant tumor growth inhibition in multiple human xenograft models at doses that spare bone marrow. In the MIA PaCa-2 pancreatic cancer model, ARQ-621 administered intraperitoneally at 6.25 mg/kg reduced tumor growth [1]. Efficacy was also documented in MDA-MB-231 breast, DU-145 prostate, and SK-OV-3 ovarian xenografts across a dose range of 3.0–12.5 mg/kg three times weekly [2].

Xenograft Tumor Growth Inhibition Preclinical Efficacy

Optimal Use Cases for ARQ-621 Based on Preclinical and Early Clinical Evidence


Preclinical Oncology Studies Requiring Mitotic Inhibition with Minimal Myelosuppression

ARQ-621 is ideally suited for in vitro and in vivo oncology studies where Eg5 inhibition is desired but the bone marrow toxicity typical of Ispinesib or Filanesib must be avoided. Researchers investigating combination regimens that include myelosuppressive agents (e.g., DNA-damaging chemotherapeutics) can utilize ARQ-621 to mitigate overlapping hematological toxicities [1].

ADME and Drug–Drug Interaction Profiling in Polypharmacy Contexts

The relatively clean CYP inhibition profile of ARQ-621 (IC50 >20 µM for CYP1A2, 2C9, 2D6; moderate inhibition of CYP3A4/2C19) makes it a suitable candidate for drug–drug interaction studies, particularly when co-administered with agents metabolized via CYP3A4 [2]. Its microsomal stability (t1/2 ≈ 53 min) across species further supports translational PK/PD modeling [2].

Xenograft Efficacy Studies in Pancreatic, Breast, Prostate, and Ovarian Cancer Models

ARQ-621 has demonstrated tumor growth inhibition in MIA PaCa-2 pancreatic, MDA-MB-231 breast, DU-145 prostate, and SK-OV-3 ovarian xenograft models at doses of 3.0–12.5 mg/kg i.p. three times weekly [3]. These validated models represent high-confidence starting points for investigators seeking to reproduce or extend published efficacy data.

Intravenous Formulation Development and PK Studies

Given its low oral bioavailability (≈9%) and characterization as a P-glycoprotein substrate (efflux ratio = 45), ARQ-621 is best suited for parenteral administration [2]. Procurement of high-purity material with documented solubility in DMSO and ethanol (≥100 mg/mL) facilitates preparation of IV-compatible formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arq-621

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.